molecular formula C42H52N2O12 B1669877 DC92-B CAS No. 116988-30-8

DC92-B

Cat. No.: B1669877
CAS No.: 116988-30-8
M. Wt: 776.9 g/mol
InChI Key: SCWWNJYIUMBQKK-RPPIAGSOSA-N
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Description

The compound “DC92-B” is a complex organic molecule with multiple functional groups. It features a naphthochromene core, substituted with various oxan, oxiran, and hydroxy groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the naphthochromene core and subsequent functionalization with oxan and oxiran groups. Typical synthetic routes may involve:

    Formation of the Naphthochromene Core: This could be achieved through a series of cyclization reactions starting from simpler aromatic precursors.

    Functionalization: Introduction of oxan and oxiran groups through epoxidation and other functional group transformations.

    Dimethylamino Substitution: This step may involve nucleophilic substitution reactions using dimethylamine.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxiran rings can be reduced to form diols.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Diols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry

Properties

IUPAC Name

10-[4-(dimethylamino)-5,6-dihydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-2-[3-(3,3-dimethyloxiran-2-yl)-2-methyloxiran-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H52N2O12/c1-17-12-21-29(35-27(17)23(45)15-26(53-35)41(6)37(56-41)36-39(3,4)55-36)34(49)30-28(33(21)48)19(24-14-22(43(8)9)31(46)18(2)52-24)13-20(32(30)47)25-16-40(5,44(10)11)38(50)42(7,51)54-25/h12-13,15,18,22,24-25,31,36-38,46-47,50-51H,14,16H2,1-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWWNJYIUMBQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)C2=CC(=C(C3=C2C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C7C(O7)(C)C)C)O)C8CC(C(C(O8)(C)O)O)(C)N(C)C)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H52N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

776.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116988-30-8
Record name DC92-B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116988308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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